molecular formula C21H21FN4O4S B3414558 5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946346-87-8

5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Número de catálogo: B3414558
Número CAS: 946346-87-8
Peso molecular: 444.5 g/mol
Clave InChI: LFJXEJIBYUYHOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a complex molecular structure that incorporates multiple pharmaceutically relevant motifs, including a sulfonamide group , a pyridazine ring , and a morpholine moiety . The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its presence in over 150 FDA-approved drugs and its association with a wide spectrum of pharmacological activities . This moiety is frequently investigated for its ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, which can lead to diverse effects such as antimicrobial, anti-inflammatory, and anticancer activity . The specific combination of the pyridazine core substituted at the 6-position with a morpholine group is a structural feature seen in other research compounds, suggesting potential for modulating key biological targets . The overall structure, which links a fluorinated and methoxylated benzene sulfonamide to a pyridazine-morpholine unit via a phenyl bridge, indicates that this compound is a sophisticated research chemical, likely designed as a potential inhibitor for specific enzymes or receptors in biochemical pathways. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for probing biological systems. This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

5-fluoro-2-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-29-19-8-4-16(22)14-20(19)31(27,28)25-17-5-2-15(3-6-17)18-7-9-21(24-23-18)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJXEJIBYUYHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium fluoride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Overview

5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, a complex organic compound, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a fluorine atom, a methoxy group, and a morpholinyl-pyridazinyl moiety, suggest diverse biological activities and interactions with molecular targets.

Potential Therapeutic Applications

  • Oncology : The compound has shown promise in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) mediated by mutations in the epidermal growth factor receptor (EGFR). It may serve as a targeted therapy for patients with specific EGFR mutations .
  • Antimicrobial Activity : Research suggests potential applications in controlling unwanted microorganisms, making it a candidate for developing new antimicrobial agents .
  • Inflammatory Diseases : Given its structural characteristics, it may also have applications in treating inflammatory diseases through modulation of inflammatory pathways.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyridazinyl Intermediate : Reacting appropriate starting materials under controlled conditions.
  • Introduction of Morpholinyl Group : Achieved through nucleophilic substitution reactions.
  • Coupling with Benzene Sulfonamide : Final step involves coupling the pyridazinyl intermediate with benzene sulfonamide to yield the target compound .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study evaluating the effects of 5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide on various cancer cell lines demonstrated significant inhibition of cell growth, particularly in NSCLC models .
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Inflammation Models : Experimental models indicate that this compound can modulate inflammatory responses, pointing towards its therapeutic potential in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridazine ring, benzene sulfonamide, or both. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Structural Features Bioactivity/Application Notes Physical/Chemical Data References
5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide - Pyridazine with morpholine (position 6)
- 5-fluoro-2-methoxybenzene sulfonamide
Not explicitly reported; inferred kinase or enzyme inhibition based on sulfonamide scaffolds Molecular formula: C₂₁H₂₂FN₅O₄S (calc)
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide - Pyridazine with morpholine
- 4-butoxybenzene sulfonamide
Screening compound (ChemDiv); likely kinase inhibitor candidate Available as 10 mM solution in DMSO
5-fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide - Pyridazine with methylsulfonyl (position 6)
- Same benzene sulfonamide
Methylsulfonyl may enhance electrophilicity; potential protease or kinase interaction ACD/IUPAC name provided
N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide - Pyridazine with thiadiazole-acetamido chain
- Trifluoromethoxy phenyl group
Explicitly listed as antineoplastic; targets cancer cell proliferation Molecular formula: C₂₆H₂₄F₃N₇O₃S
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Chromenone-pyrazolopyrimidine core
- Dual fluorine substitution
Anticandidate with reported synthesis; likely targets tyrosine kinases MP: 175–178°C; Mass: 589.1 (M+1)

Key Findings from Comparative Analysis

Pyridazine Substitutions: Morpholine (as in the primary compound) improves solubility and metabolic stability compared to methylsulfonyl () or thiadiazole-acetamido chains (). The latter may enhance target binding but increase synthetic complexity .

Benzene Sulfonamide Modifications :

  • The 5-fluoro-2-methoxy substitution (primary compound) balances lipophilicity and polarity, whereas 4-butoxy () increases hydrophobicity, which may affect membrane permeability or off-target interactions .

Bioactivity Trends: Antineoplastic activity is prominent in analogs with extended aromatic systems (e.g., chromenone in ) or trifluoromethoxy groups (), suggesting fluorine’s role in enhancing potency . Sulfonamide derivatives with pyridazine-morpholine scaffolds (primary compound and ) are understudied in published data but align with kinase inhibitor design principles .

Synthetic Accessibility :

  • The primary compound’s synthesis likely follows Suzuki coupling (for pyridazine-phenyl linkage) and sulfonamide formation, similar to methods in and .
  • Methylsulfonyl and trifluoromethoxy analogs () require specialized reagents (e.g., methylsulfonyl chloride, trifluoromethoxy aryl precursors), increasing cost and complexity .

Actividad Biológica

5-Fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a sulfonamide group, a fluorine atom, and a morpholine ring. This compound has garnered attention for its diverse biological activities, which are primarily attributed to its interaction with various molecular targets.

Chemical Structure and Properties

The chemical structure of 5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be represented as follows:

C19H21FN4O3S\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

This compound features:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Methoxy group : Potentially modifies electronic properties and solubility.
  • Morpholine and pyridazine moieties : Contribute to the compound's ability to interact with biological targets.

The biological activity of this compound is largely based on its ability to interact with specific enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor functions, leading to alterations in cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with kinases involved in inflammatory and cancer pathways .

Inhibition Studies

Recent research has indicated that 5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibits significant inhibitory effects on various enzymes:

Enzyme IC50 (nM) Effect
p38 MAPK53Inhibition of TNFα production
COX-242Anti-inflammatory activity
sEH (soluble epoxide hydrolase)16.2 - 50.2Modulation of lipid metabolism

These findings highlight the compound's potential as an anti-inflammatory agent and its role in modulating cytokine production.

Case Studies

  • Anti-inflammatory Activity : In a study involving human chondro-sarcoma cell lines, the compound demonstrated an IC50 value of 820 nM in inhibiting IL-6 production induced by TNFα and IL-1, suggesting its utility in treating inflammatory diseases .
  • Cancer Research : Preliminary investigations into the compound's effects on non-small cell lung cancer cells have shown promise, particularly in inhibiting mutated forms of the epidermal growth factor receptor (EGFR). The compound's structural features may allow it to effectively target these mutations .
  • Neutrophil Migration : Another study indicated that derivatives of this compound could significantly inhibit neutrophil chemotaxis, which is crucial in inflammatory responses .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?

The synthesis involves multi-step reactions, including coupling of the pyridazine-morpholine moiety to the sulfonamide backbone. Critical parameters include:

  • Temperature control : Reactions often require precise heating (e.g., 60–80°C for amide bond formation) to avoid side products .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
  • Monitoring progress : Thin-layer chromatography (TLC) with UV visualization is standard for tracking reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituents (e.g., methoxy protons at ~3.8 ppm, morpholine protons at 3.4–3.7 ppm) and aromatic ring connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak at m/z 499.12) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly in the pyridazine-sulfonamide region .

Q. What stability studies are recommended for this compound under laboratory storage conditions?

  • HPLC monitoring : Assess degradation under varying pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure. Hydrolysis of the sulfonamide group is a primary degradation pathway .
  • Accelerated stability testing : 40°C/75% relative humidity over 4 weeks predicts long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., morpholine vs. piperidine substituents) using:

    SubstituentIC50_{50} (Enzyme X)Solubility (mg/mL)
    Morpholine12 nM0.8
    Piperidine45 nM0.3
    Higher activity with morpholine correlates with improved hydrogen-bonding capacity .
  • Molecular docking : Simulate binding poses to identify critical interactions (e.g., sulfonamide oxygen with Lys123 residue of target enzyme) .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots using varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive vs. allosteric inhibition .
  • Cellular assays : Use CRISPR-edited cell lines (e.g., enzyme X knockout) to validate target specificity .

Q. How can computational methods enhance understanding of pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate:
    • LogP: ~2.1 (moderate lipophilicity)
    • BBB permeability: Low (due to sulfonamide polarity)
    • CYP450 inhibition risk: High (CYP3A4) .
  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration and plasma protein binding over 100 ns trajectories .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Continuous flow reactors improve yield (>80%) for exothermic steps (e.g., sulfonylation) by enhancing heat dissipation .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)2_2/XPhos) reduce coupling reaction times from 24h to 6h .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to in vivo activity .
  • Plasma protein binding assays : High binding (>95%) reduces free drug concentration, explaining lower in vivo potency .

Q. Why do crystallography data sometimes conflict with computational docking results?

  • Conformational flexibility : X-ray structures represent static snapshots, whereas docking may prioritize energetically favorable but transient poses. MD simulations reconcile these by modeling dynamic interactions .

Methodological Tables

Q. Table 1. Comparison of Structural Analogs

Compound ModificationsEnzyme Inhibition (IC50_{50})Solubility (mg/mL)Reference
Morpholine-pyridazine core12 nM0.8
Piperidine-pyridazine variant45 nM0.3
Methoxy deletion220 nM1.2

Q. Table 2. Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
Coupling60°C, DMF, 12h75% → 88%
Sulfonylation0°C, THF, 2h60% → 82%
PurificationSilica gel (EtOAc/hexane 3:7)Purity >95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.